molecular formula C21H21N3O2S B2703354 N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1226428-19-8

N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2703354
CAS No.: 1226428-19-8
M. Wt: 379.48
InChI Key: QATXOTWNZXHXDG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, a thiomorpholine ring, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Mechanism of Action

    Target of Action

    Quinoline derivatives, such as “(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone”, have been studied for their pharmaceutical and biological activities

    Mode of Action

    The mode of action of quinoline derivatives can vary greatly depending on their specific structure and functional groups . Without specific information, it’s difficult to predict the exact mode of action of “(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone”.

    Biochemical Pathways

    Quinoline derivatives can be involved in a variety of biochemical pathways due to their potential interactions with different proteins and enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxyaniline is reacted with an appropriate alkylating agent.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur, followed by cyclization.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    N-(4-methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: Similar structure but with a different position of the thiomorpholine ring.

    N-(4-methoxyphenyl)-2-(piperidine-4-carbonyl)quinolin-4-amine: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    N-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)quinolin-4-amine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

Properties

IUPAC Name

[4-(4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-16-8-6-15(7-9-16)22-19-14-20(21(25)24-10-12-27-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATXOTWNZXHXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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